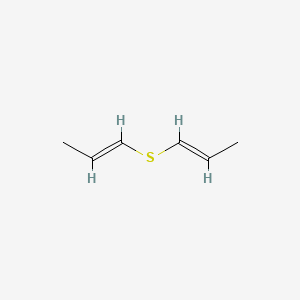

Dipropenyl sulfide

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

65819-74-1 |

|---|---|

Molecular Formula |

C6H10S |

Molecular Weight |

114.21 g/mol |

IUPAC Name |

(E)-1-[(E)-prop-1-enyl]sulfanylprop-1-ene |

InChI |

InChI=1S/C6H10S/c1-3-5-7-6-4-2/h3-6H,1-2H3/b5-3+,6-4+ |

InChI Key |

RJDJXOBGMMKPMH-GGWOSOGESA-N |

Isomeric SMILES |

C/C=C/S/C=C/C |

Canonical SMILES |

CC=CSC=CC |

boiling_point |

137.00 to 140.00 °C. @ 760.00 mm Hg |

density |

0.875-0.942 |

physical_description |

Clear almost colourless liquid; Savoury brown aroma |

solubility |

Very slightly soluble in DMSO Soluble (in ethanol) |

Origin of Product |

United States |

Foundational & Exploratory

The Biosynthesis of Propenyl-Containing Organosulfur Compounds in Allium: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Plants of the genus Allium, including onions and garlic, are renowned for their unique flavor profiles and potent bioactive compounds, largely attributable to a class of organosulfur molecules. This technical guide provides an in-depth exploration of the biosynthesis of propenyl-containing organosulfur compounds, with a primary focus on the pathways in onion (Allium cepa). We will dissect the enzymatic reactions, key intermediates, and regulatory aspects of this pathway, from the foundational precursor molecules to the volatile compounds responsible for the characteristic pungency and lachrymatory effects. This guide consolidates quantitative data, detailed experimental protocols, and visual representations of the biochemical pathways to serve as a comprehensive resource for researchers in natural product chemistry, plant biochemistry, and pharmacology.

Introduction

The characteristic flavors and therapeutic properties of Allium species are derived from the enzymatic breakdown of S-alk(en)yl-L-cysteine sulfoxides (ACSOs). Upon tissue disruption, these non-volatile precursors are cleaved by the enzyme alliinase, initiating a cascade of chemical reactions that produce a variety of volatile sulfur compounds. In onion, the primary propenyl-containing ACSO is (+)-S-(E)-1-propenyl-L-cysteine S-oxide, commonly known as isoalliin (B1237514). The catabolism of isoalliin is a key branching point, leading to the formation of both flavor compounds and the well-known lachrymatory factor, syn-propanethial-S-oxide. Understanding the intricate biosynthesis of these compounds is crucial for modulating flavor profiles in agriculture and for harnessing their potential in drug development.

The Biosynthetic Pathway of Isoalliin

The biosynthesis of isoalliin is a multi-step process that begins with the tripeptide glutathione (B108866). While the complete enzymatic pathway is still an active area of research, a widely accepted model involves the following key stages. The propenyl group of isoalliin is derived from the amino acid valine[1].

The proposed pathway involves:

-

S-conjugation: The initial step is the S-conjugation of the cysteine residue within a glutathione molecule[1].

-

Removal of Glycyl and γ-Glutamyl Groups: Subsequently, the glycyl and γ-glutamyl moieties are enzymatically cleaved. γ-glutamyl transpeptidases (GGTs) are known to be involved in this process[2].

-

S-oxygenation: The final step is the stereospecific oxidation of the sulfur atom to form the sulfoxide (B87167), isoalliin[1][2]. Flavin-containing monooxygenases (FMOs) are implicated in this S-oxygenation step.

Enzymatic Breakdown of Isoalliin

Upon tissue damage, isoalliin, which is sequestered in the cytoplasm, comes into contact with the enzyme alliinase, located in the vacuole. This initiates the rapid formation of volatile organosulfur compounds.

Alliinase (EC 4.4.1.4)

Alliinase (alliin lyase) catalyzes the cleavage of the C-S bond in isoalliin, producing 1-propenylsulfenic acid, pyruvate (B1213749), and ammonia.

Lachrymatory Factor Synthase (LFS) (EC 5.3.99.12)

The highly reactive intermediate, 1-propenylsulfenic acid, can follow two primary routes. It can be acted upon by lachrymatory factor synthase (LFS), which catalyzes its conversion to the volatile lachrymatory factor, syn-propanethial-S-oxide.

Spontaneous Condensation

Alternatively, in the absence of LFS or when the concentration of 1-propenylsulfenic acid is high, it can undergo spontaneous self-condensation to form thiosulfinates, such as di-1-propenyl thiosulfinate. These thiosulfinates are key contributors to the characteristic flavor of onions and can further decompose into a variety of other sulfur compounds.

Quantitative Data

Table 1: Kinetic Parameters of Alliinase from Allium Species

| Enzyme Source | Substrate | Km (mM) | Vmax (µmol/min/mg) | Optimal pH | Optimal Temp. (°C) | Reference(s) |

| Allium sativum (Garlic) | Alliin | 1.1 | Not Reported | 6.5 | 35 | |

| Allium cepa (Onion) | Isoalliin | Not Reported | Not Reported | 8.0-8.5 | Not Reported |

Note: Kinetic data for alliinase can vary depending on the purification method and assay conditions.

Table 2: Concentration of S-1-propenyl-L-cysteine sulfoxide (Isoalliin) in Onions

| Onion Cultivar | Concentration (mg/g fresh weight) | Analytical Method | Reference(s) |

| Various | Varies with sulfur fertility | HPLC | |

| Not Specified | Most abundant flavor precursor | HPLC-MS/MS |

Note: Isoalliin content is highly dependent on cultivar, growing conditions (especially sulfur availability), and storage time.

Experimental Protocols

Alliinase Activity Assay (Spectrophotometric Method)

This protocol is adapted from a method that measures the production of pyruvate.

Principle: The pyruvate produced from the alliinase-catalyzed cleavage of an S-alk(en)yl-L-cysteine sulfoxide is coupled to the oxidation of NADH by lactate (B86563) dehydrogenase (LDH). The decrease in absorbance at 340 nm due to NADH oxidation is monitored spectrophotometrically.

Reagents:

-

Assay Buffer: 100 mM Tris-HCl, pH 8.0

-

Substrate solution: 10 mM S-allyl-L-cysteine sulfoxide (alliin) in Assay Buffer

-

NADH solution: 10 mM NADH in Assay Buffer

-

Lactate Dehydrogenase (LDH): ~500 units/mL in a suitable buffer

-

Enzyme extract: Allium tissue homogenized in an appropriate extraction buffer.

Procedure:

-

In a 1 mL cuvette, combine:

-

850 µL Assay Buffer

-

50 µL NADH solution

-

50 µL LDH solution

-

50 µL enzyme extract

-

-

Incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding 50 µL of the substrate solution.

-

Immediately monitor the decrease in absorbance at 340 nm for 5-10 minutes.

-

Calculate the rate of reaction from the linear portion of the curve. One unit of alliinase activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of pyruvate per minute under the specified conditions.

Lachrymatory Factor Synthase (LFS) Activity Assay (HPLC-Based Method)

This protocol is based on the in vitro generation and detection of the lachrymatory factor.

Principle: The enzyme extract containing LFS is incubated with its substrate, 1-propenylsulfenic acid, which is generated in situ by the action of purified alliinase on isoalliin (trans-PRENCSO). The product, the lachrymatory factor, is then quantified by HPLC.

Reagents:

-

Protein extraction buffer: e.g., 50 mM Tris-HCl, pH 7.5, with protease inhibitors.

-

Purified garlic alliinase

-

trans-S-1-propenyl-L-cysteine sulfoxide (trans-PRENCSO) solution (e.g., 20 mg/mL)

-

HPLC mobile phase: e.g., 30% (v/v) acidic methanol (B129727) (pH 3.3)

Procedure:

-

Prepare a protein extract from the Allium tissue of interest.

-

In a microcentrifuge tube, combine:

-

10 µL of the protein extract

-

A known amount of purified garlic alliinase (e.g., 40 µg/µL)

-

A known amount of trans-PRENCSO solution (e.g., 20 µg/µL)

-

-

Incubate the reaction mixture at room temperature for a defined period (e.g., 3 minutes).

-

Inject an aliquot of the reaction mixture onto an HPLC system equipped with a C18 column.

-

Elute with the mobile phase at a constant flow rate (e.g., 0.6 mL/min).

-

Monitor the absorbance at 254 nm.

-

Quantify the lachrymatory factor peak area and normalize it to the amount of protein in the extract. LFS activity can be expressed as the LF peak area per nanogram of protein.

Note: Due to the high reactivity and volatility of the lachrymatory factor, careful handling and rapid analysis are crucial.

Quantification of Isoalliin by HPLC

Principle: Isoalliin is extracted from Allium tissue and quantified by reverse-phase HPLC with UV detection.

Reagents:

-

Extraction solvent: e.g., 90% methanol with 0.01 N HCl.

-

HPLC mobile phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid) and an organic solvent (e.g., acetonitrile).

-

Isoalliin standard for calibration.

Procedure:

-

Homogenize fresh Allium tissue in the extraction solvent.

-

Centrifuge the homogenate to pellet solid debris.

-

Filter the supernatant through a 0.45 µm filter.

-

Inject a known volume of the filtered extract onto an HPLC system with a C18 or an aminopropyl-bonded column.

-

Elute using a suitable gradient program.

-

Monitor the absorbance at a wavelength appropriate for ACSOs (e.g., 210 nm).

-

Quantify the isoalliin peak by comparing its area to a standard curve prepared with a pure isoalliin standard.

Conclusion and Future Directions

The biosynthesis of propenyl-containing organosulfur compounds in Allium is a complex and fascinating area of plant biochemistry. This guide has provided a comprehensive overview of the key pathways, enzymes, and analytical methods. While significant progress has been made in elucidating these pathways, several areas warrant further investigation.

Future research should focus on:

-

Elucidation of the complete isoalliin biosynthetic pathway: The definitive identification and characterization of all enzymes involved in the conversion of glutathione to isoalliin are still needed.

-

Kinetic characterization of lachrymatory factor synthase: Detailed kinetic studies to determine the Km and Vmax of LFS are essential for a complete understanding of its catalytic efficiency and for modeling the flux through the different branches of isoalliin breakdown.

-

Regulatory mechanisms: Investigating the transcriptional and post-translational regulation of the key biosynthetic enzymes will provide insights into how Allium plants control the production of these important compounds.

A deeper understanding of these aspects will not only advance our fundamental knowledge of plant secondary metabolism but also open new avenues for the targeted breeding of Allium crops with desired flavor profiles and for the development of novel pharmaceuticals based on these potent bioactive molecules.

References

An In-depth Technical Guide to the Enzymatic Formation of Dipropenyl Sulfide in Onion

Affiliation: Google Research

Abstract

The characteristic flavor and aroma of onion (Allium cepa L.) are primarily attributed to a complex array of volatile organosulfur compounds generated upon tissue disruption. This guide provides a detailed examination of the enzymatic and subsequent chemical reactions leading to the formation of these compounds, with a specific focus on dipropenyl sulfide (B99878) and related molecules. It outlines the core biochemical pathway, details the roles of key enzymes such as alliinase and lachrymatory factor synthase, presents quantitative data on precursor and volatile compound concentrations, and provides established experimental protocols for their analysis. This document is intended for researchers, scientists, and drug development professionals interested in the intricate chemistry of Allium species.

Introduction

The flavor profile of onions is not present in the intact vegetable but is rapidly generated when cells are damaged by cutting, crushing, or chewing.[1] This process initiates a cascade of enzymatic reactions that convert odorless, non-volatile sulfur-containing precursors into highly reactive and aromatic volatile compounds.[2][3] The central enzyme in this pathway is alliinase (EC 4.4.1.4), which is physically separated from its substrates in intact cells.[4][5] Upon tissue disruption, alliinase cleaves S-alk(en)yl-L-cysteine sulfoxides (ACSOs), leading to the formation of unstable sulfenic acids. These intermediates can then follow several transformation routes, producing the lachrymatory factor responsible for eye irritation, as well as a variety of thiosulfinates, which are themselves precursors to a suite of disulfides, trisulfides, and other sulfides, including dipropenyl sulfide. Understanding this pathway is crucial for applications ranging from food science and flavor chemistry to the investigation of the potential health benefits of these organosulfur compounds.

The Core Biochemical Pathway

The formation of this compound is a multi-step process initiated by enzymatic action and followed by spontaneous chemical rearrangements. The pathway is characterized by a critical branch point that dictates the profile of sulfur volatiles produced.

Step 1: Enzymatic Cleavage of S-alk(en)yl-L-cysteine Sulfoxides (ACSOs)

Intact onion cells store non-protein sulfur amino acids, primarily S-(E)-1-propenyl-L-cysteine sulfoxide (B87167) (isoalliin), in the cytoplasm. The enzyme alliinase is sequestered within the cell's vacuoles. When the onion tissue is damaged, this subcellular compartmentalization is lost, allowing alliinase to come into contact with its substrate, isoalliin.

Alliinase catalyzes the cleavage of the carbon-sulfur bond in isoalliin, yielding three products:

-

1-Propenylsulfenic acid: A highly reactive and unstable intermediate.

-

Pyruvic acid

-

Ammonia

Step 2: Competing Fates of 1-Propenylsulfenic Acid

The 1-propenylsulfenic acid intermediate stands at a crucial bifurcation in the pathway, leading to either the lachrymatory factor or to flavor-associated thiosulfinates.

-

Pathway A: Lachrymatory Factor Synthesis: A significant portion of the 1-propenylsulfenic acid is rapidly converted by the enzyme lachrymatory factor synthase (LFS) into (Z)-propanethial S-oxide, the volatile compound responsible for inducing tears. This enzymatic reaction is highly efficient and diverts substrate away from the flavor-producing pathway.

-

Pathway B: Thiosulfinate Formation: In the absence of LFS action, two molecules of 1-propenylsulfenic acid spontaneously condense to form di-1-propenyl thiosulfinate . This condensation reaction is a key step leading to the generation of many of the characteristic onion flavor compounds.

Step 3: Decomposition of Thiosulfinates and Formation of Disulfides

Thiosulfinates, such as di-1-propenyl thiosulfinate, are themselves unstable and undergo further non-enzymatic rearrangements and decomposition. These reactions lead to the formation of a complex mixture of volatile sulfur compounds, including various disulfides, trisulfides, and monosulfides. Dipropyl disulfide and related compounds are major constituents of this volatile profile. The formation of this compound is a result of these subsequent reactions, although dipropyl disulfide is more commonly reported as a major stable end-product in analyses of onion volatiles.

Quantitative Data

The concentration of both the initial precursors and the final volatile compounds can vary significantly between different onion cultivars and due to environmental factors.

Table 1: S-alk(en)yl-L-cysteine Sulfoxide (ACSO) Content in Onion Cultivars

This table summarizes the content of key ACSOs in different onion cultivars, measured at harvest time. Data is presented in grams per kilogram of dry matter (g/kg DM).

| Cultivar | Alliin (g/kg DM) | Isoalliin (g/kg DM) | Total ASCOs (g/kg DM) |

| Bingo | 14.30 | 27.74 | 44.16 |

| Dormo | 20.25 | 12.34 | 35.19 |

| Elenka | 23.38 | 14.51 | 40.82 |

| Elbrus | 18.29 | 15.63 | 37.05 |

| Spirit | 17.55 | 13.56 | 32.38 |

| Sturon | 14.99 | 26.85 | 43.91 |

| Data sourced from POKORNÁ et al. (2016). |

Table 2: Relative Content of Major Volatile Sulfur Compounds in Fresh Onion

This table shows the relative abundance of key volatile sulfur compounds identified in fresh onion headspace analysis. Dipropyl disulfide is consistently one of the most abundant compounds.

| Compound | Chemical Class | Relative Content (%) | Typical Aroma |

| Dipropyl disulfide | Disulfide | High | Pungent, Onion-like |

| Methyl propyl disulfide | Disulfide | Moderate | |

| Dipropyl trisulfide | Trisulfide | Moderate | Pungent, Sulfurous |

| Propanethial S-oxide | Thial S-oxide | High (initially) | Pungent, Lachrymatory |

| Propan-1-thiol | Thiol | Moderate | Strong, Irritating |

| Methyl propyl trisulfide | Trisulfide | Low | |

| Data compiled from multiple sources identifying major onion volatiles. |

Experimental Protocols

Protocol 1: Spectrophotometric Assay for Alliinase Activity

This protocol details a continuous spectrophotometric assay to determine alliinase activity by coupling the production of pyruvate (B1213749) to the oxidation of NADH by lactate (B86563) dehydrogenase (LDH).

Principle: Alliinase activity is quantified by measuring the rate of pyruvate formation. In this coupled enzyme assay, pyruvate, a product of the alliinase reaction, is used as a substrate by lactate dehydrogenase (LDH). LDH catalyzes the reduction of pyruvate to lactate, which is coupled to the oxidation of NADH to NAD+. The decrease in absorbance at 340 nm due to NADH oxidation is directly proportional to the alliinase activity.

Materials and Reagents:

-

UV/VIS Spectrophotometer with temperature control (340 nm)

-

Assay Buffer: 100 mM Tris-HCl, pH 8.0

-

Alliin Stock Solution: 200 mM in deionized water

-

NADH Stock Solution: 8 mM in Assay Buffer (prepare fresh)

-

Pyridoxal 5'-phosphate (PLP) Stock Solution: 200 µM in Assay Buffer

-

LDH Stock Solution: ~500-1000 units/mL

-

Enzyme Sample: Purified alliinase or crude onion extract

Procedure:

-

Reaction Mixture Preparation: In a 1 cm cuvette, prepare the following reaction mixture (for a 1 mL final volume):

-

780 µL Assay Buffer

-

100 µL Alliin Stock Solution (final concentration: 20 mM)

-

100 µL NADH Stock Solution (final concentration: 0.8 mM)

-

10 µL PLP Stock Solution (final concentration: 2 µM)

-

10 µL LDH Stock Solution (~5-10 units)

-

-

Equilibration: Mix gently by inversion and incubate the cuvette in the spectrophotometer at a constant temperature (e.g., 35°C) for 5 minutes to allow the temperature to equilibrate and to record a baseline reading.

-

Initiation of Reaction: Add 20 µL of the alliinase enzyme sample to the cuvette. Mix quickly and thoroughly.

-

Measurement: Immediately start recording the decrease in absorbance at 340 nm over a period of 5-10 minutes.

-

Calculation of Activity:

-

Determine the rate of absorbance change per minute (ΔA₃₄₀/min) from the linear portion of the reaction curve.

-

Calculate enzyme activity using the Beer-Lambert law: Activity (U/mL) = (ΔA₃₄₀/min * V_total) / (ε * l * V_enzyme)

-

Where:

-

V_total = Total volume of the assay (mL)

-

ε = Molar extinction coefficient of NADH at 340 nm (6220 M⁻¹cm⁻¹)

-

l = Path length of the cuvette (cm)

-

V_enzyme = Volume of the enzyme sample added (mL)

-

-

-

Protocol 2: Analysis of Volatile Sulfur Compounds by HS-SPME-GC-MS

This protocol outlines a standard method for the extraction and analysis of volatile compounds, such as this compound, from fresh onion samples.

Principle: Headspace Solid-Phase Microextraction (HS-SPME) is a solvent-free extraction technique where a fused-silica fiber coated with a stationary phase is exposed to the headspace above a sample. Volatile analytes partition from the sample matrix into the headspace and are then adsorbed by the fiber. The fiber is subsequently transferred to the injection port of a Gas Chromatograph (GC) for thermal desorption and analysis. The separated compounds are then identified by a Mass Spectrometer (MS).

Materials and Equipment:

-

Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

-

SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

-

20 mL headspace vials with septa and caps

-

Thermostatic water bath or heating block

-

Analytical balance

Procedure:

-

Sample Preparation:

-

Weigh a standardized amount of fresh onion (e.g., 2.0 g) and quickly chop it into small pieces to initiate the enzymatic reactions.

-

Immediately transfer the chopped onion into a 20 mL headspace vial.

-

To enhance volatile release, an optional step is to add a saturated NaCl solution to increase the ionic strength of the matrix.

-

Seal the vial tightly with the cap and septum.

-

-

HS-SPME Extraction:

-

Place the vial in a water bath or heating block set to a specific temperature (e.g., 40-60°C) and allow it to equilibrate for a set time (e.g., 15 minutes).

-

Expose the SPME fiber to the headspace of the vial for a defined extraction time (e.g., 30 minutes) while maintaining the temperature.

-

-

GC-MS Analysis:

-

After extraction, retract the fiber into its needle and immediately insert it into the hot GC injector port (e.g., 250°C) for thermal desorption (e.g., 5 minutes).

-

The GC oven temperature program is run to separate the desorbed volatile compounds on an appropriate capillary column (e.g., MXT-5, DB-5). A typical program might start at 40°C, hold for 2 minutes, then ramp at 5°C/min to 250°C.

-

The MS is operated in electron ionization (EI) mode, scanning a mass range of m/z 35-400.

-

-

Compound Identification:

-

Volatile compounds are tentatively identified by comparing their mass spectra with those in a reference library (e.g., NIST, Wiley).

-

Confirmation is achieved by comparing their retention indices (calculated using an n-alkane series) with literature values.

-

Conclusion

The formation of this compound and other key flavor volatiles in onion is a complex process governed by an initial, rapid enzymatic cascade followed by a series of spontaneous chemical reactions. The balance between the lachrymatory factor synthase pathway and the thiosulfinate condensation pathway is a critical determinant of the final chemical profile. The methodologies and data presented in this guide provide a robust framework for researchers to investigate this pathway, quantify its components, and understand the factors that influence the unique and pungent chemistry of the Allium genus. This knowledge is fundamental for advancements in food technology, flavor science, and the exploration of the bioactive properties of these natural sulfur compounds.

References

Unveiling Dipropenyl Sulfide: A Technical Guide to its Natural Sources, Distribution, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dipropenyl sulfide (B99878), a volatile organosulfur compound, is a key contributor to the characteristic aroma and flavor profile of various plants, most notably within the Allium genus. While often overshadowed by its more extensively studied analogue, diallyl sulfide, dipropenyl sulfide and its isomers are significant components of the essential oils of commonly consumed vegetables like onions and garlic. This technical guide provides an in-depth exploration of the natural sources, distribution, biosynthesis, and analytical methodologies for this compound, tailored for professionals in research and drug development.

Natural Sources and Distribution

This compound is primarily found in plants belonging to the Allium genus. Its presence has been identified in several species, where it contributes to the complex bouquet of volatile sulfur compounds released upon cellular disruption. The concentration and isomeric forms of this compound can vary significantly depending on the species, cultivar, growing conditions, and processing methods.

Table 1: Quantitative Distribution of this compound and Related Compounds in Allium Species

| Compound | Plant Species | Plant Part | Concentration/Relative Abundance | Reference |

| Di-1-propenyl disulfide (isomers) | Onion (Allium cepa) | Bulb | Detected as a significant volatile component | [1] |

| 1-Propenyl propyl disulfide | Onion (Allium cepa) | Bulb | Significantly increased in LF-reduced plants | [1] |

| Dipropyl disulfide | Onion (Allium cepa) | Bulb | Identified as a major volatile compound | [2] |

| Dipropyl disulfide | Welsh Onion (Allium fistulosum) | --- | 6.7% of volatile components | [3] |

Note: Absolute quantitative data for this compound is limited in the reviewed literature. Much of the available data is presented as a relative percentage of the total volatile compounds.

Biosynthesis of this compound

The formation of this compound and other volatile sulfur compounds in Allium species is a rapid enzymatic process initiated by tissue damage, such as cutting or crushing. The biosynthesis originates from non-volatile precursors, the S-alk(en)yl-L-cysteine sulfoxides (ACSOs).

The key steps in the biosynthesis are as follows:

-

Enzyme Release: In intact cells, the enzyme alliinase is physically separated from its substrate, S-alk(en)yl-L-cysteine sulfoxides.

-

Enzymatic Cleavage: Upon tissue disruption, alliinase comes into contact with the ACSOs, catalyzing their cleavage into pyruvate, ammonia, and unstable sulfenic acids.

-

Condensation: These highly reactive sulfenic acids spontaneously condense to form thiosulfinates. For instance, the condensation of two molecules of 1-propenesulfenic acid would lead to the formation of di-1-propenyl thiosulfinate.

-

Decomposition: The thiosulfinates are unstable and rapidly decompose into a variety of volatile sulfur compounds, including this compound, as well as di- and trisulfides.

Experimental Protocols

The analysis of volatile sulfur compounds like this compound requires sensitive and specific analytical techniques due to their reactivity and often low concentrations. Headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS) is the most commonly employed method for their extraction and identification.

Detailed Methodology: HS-SPME/GC-MS Analysis of this compound in Allium Species

1. Sample Preparation:

-

Fresh plant material (e.g., onion bulb) is finely chopped or homogenized to initiate the enzymatic formation of volatile compounds.

-

A known weight of the homogenized sample (typically 1-5 g) is placed into a headspace vial.

-

To enhance the release of volatiles, an aqueous solution or a salt (e.g., sodium chloride) may be added.

2. Headspace Solid-Phase Microextraction (HS-SPME):

-

Fiber Selection: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is commonly used for its broad affinity for volatile and semi-volatile compounds.

-

Extraction: The vial is sealed and incubated at a controlled temperature (e.g., 40-60°C) for a specific equilibration time (e.g., 15-30 minutes). The SPME fiber is then exposed to the headspace above the sample for a set extraction time (e.g., 20-40 minutes) to adsorb the volatile analytes.

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

Desorption: The SPME fiber is immediately inserted into the heated injection port of the GC, where the adsorbed analytes are thermally desorbed onto the analytical column.

-

Chromatographic Separation: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is typically used. The oven temperature is programmed with a gradient to separate the individual volatile compounds.

-

Example Temperature Program: Initial temperature of 40°C held for 2 minutes, then ramped to 250°C at a rate of 5-10°C/minute, and held for 5-10 minutes.

-

-

Mass Spectrometry Detection: The separated compounds are ionized (typically by electron ionization at 70 eV) and detected by a mass spectrometer. The resulting mass spectra are used for compound identification by comparing them to spectral libraries (e.g., NIST, Wiley).

-

Quantification: For quantitative analysis, an internal standard (e.g., a deuterated analogue or a compound with similar chemical properties not present in the sample) is added at a known concentration before extraction. Calibration curves are generated using authentic standards of this compound to determine its concentration in the sample.

Biological Signaling Pathways

While the biological activities of many Allium-derived organosulfur compounds have been extensively studied, research specifically focusing on the signaling pathways modulated by this compound is limited. However, due to its structural similarity to diallyl sulfide and diallyl disulfide, it is plausible that this compound may exert similar biological effects. Diallyl disulfide, for instance, has been shown to modulate key inflammatory and cell survival pathways.

NF-κB Signaling Pathway (Modulation by Diallyl Disulfide):

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammatory responses, cell proliferation, and apoptosis. Aberrant NF-κB activation is implicated in various chronic diseases. Diallyl disulfide has been reported to inhibit the NF-κB pathway, suggesting a potential anti-inflammatory mechanism. It is hypothesized that this compound may share this activity.

Conclusion

This compound is an integral volatile component of Allium species, contributing to their distinct sensory characteristics. While its biosynthesis follows the general pathway of other Allium sulfur compounds, its specific quantitative distribution and biological activities are areas that warrant further investigation. The methodologies outlined in this guide provide a robust framework for the extraction, identification, and quantification of this compound. Future research focusing on the specific signaling pathways modulated by this compound could unveil novel therapeutic potentials, particularly in the context of inflammation and chronic diseases.

References

An In-depth Technical Guide to the Chemical Properties and Reactivity of Dipropenyl Sulfide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dipropenyl sulfide (B99878), a key organosulfur compound found in Allium species such as garlic and onions, is a molecule of significant interest due to its distinct flavor profile and potential therapeutic activities. This technical guide provides a comprehensive overview of the chemical properties, reactivity, and relevant experimental protocols for dipropenyl sulfide. It is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development. This document details the physicochemical characteristics of this compound, explores its reactivity with common reagents, and provides methodologies for its synthesis and analysis. Furthermore, it elucidates its interaction with key biological signaling pathways, highlighting its potential as a modulator of cellular defense mechanisms.

Chemical and Physical Properties

This compound, systematically named (E)-1-[(E)-prop-1-enyl]sulfanylprop-1-ene, is a volatile organic sulfide. It exists as a mixture of isomers, with the di-1-propenyl sulfide being a prominent form. The molecule is characterized by the presence of a sulfur atom bridging two propenyl groups.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₀S | [1] |

| Molecular Weight | 114.21 g/mol | [1] |

| IUPAC Name | (E)-1-[(E)-prop-1-enyl]sulfanylprop-1-ene | [1] |

| CAS Number | 33922-80-4 | [1] |

| Appearance | Clear, almost colorless liquid | [1] |

| Aroma | Savory, brown aroma | |

| Boiling Point | 137.00 to 140.00 °C at 760.00 mm Hg | |

| Topological Polar Surface Area | 25.3 Ų |

Reactivity of this compound

The reactivity of this compound is dictated by the presence of both a nucleophilic sulfur atom and reactive carbon-carbon double bonds.

Oxidation

The sulfur atom in this compound is susceptible to oxidation. Treatment with oxidizing agents such as hydrogen peroxide (H₂O₂) can lead to the formation of the corresponding sulfoxide (B87167) and subsequently the sulfone. This oxidation can be performed under transition-metal-free conditions, often in the presence of an acid catalyst like glacial acetic acid.

-

This compound --(H₂O₂)--> Dipropenyl sulfoxide --(H₂O₂)--> Dipropenyl sulfone

Reduction

The propenyl groups of this compound are not readily reduced by common reducing agents like sodium borohydride (B1222165) (NaBH₄) under standard conditions. However, the sulfide linkage is generally stable to these reagents. Stronger reducing conditions could potentially lead to the cleavage of the C-S bonds.

Reaction with Electrophiles

The sulfur atom in this compound is nucleophilic and can react with electrophiles. For example, it can be alkylated by alkyl halides to form sulfonium (B1226848) salts. This reaction typically proceeds via an Sₙ2 mechanism.

-

This compound + R-X --> [Dipropenyl(R)sulfonium]⁺X⁻

The double bonds in the propenyl groups are also susceptible to electrophilic addition reactions, although the nucleophilicity of the sulfur atom often dominates.

Experimental Protocols

Synthesis of Di(1-propenyl) Sulfide

This protocol is adapted from the synthesis of di(1-alkenyl) disulfides. The synthesis involves the generation of a 1-propenethiolate anion followed by its reaction with a suitable electrophile. A more direct synthesis of the sulfide can be envisioned by reacting the thiolate with a 1-halopropene.

Materials:

-

1-Bromopropene

-

Sodium hydroxide (B78521) (NaOH)

-

Ethanol

-

Diethyl ether

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Sodium metal

-

Liquid ammonia (B1221849)

Procedure:

-

Preparation of 1-Propenethiol:

-

In a round-bottom flask, dissolve thiourea in ethanol.

-

Add 1-bromopropene to the solution and reflux the mixture for 2 hours.

-

Cool the reaction mixture and add a solution of sodium hydroxide.

-

Reflux the mixture for another 2 hours to hydrolyze the intermediate isothiourea salt.

-

After cooling, add water and extract the mixture with diethyl ether.

-

Wash the organic layer with water and brine, then dry over anhydrous MgSO₄.

-

Remove the solvent under reduced pressure to obtain crude 1-propenethiol. Purify by distillation.

-

-

Formation of Sodium 1-Propenethiolate:

-

In a three-necked flask equipped with a dry ice condenser, add liquid ammonia.

-

Carefully add small pieces of sodium metal until a persistent blue color is observed.

-

Slowly add the purified 1-propenethiol to the sodium-ammonia solution until the blue color disappears.

-

-

Synthesis of Di(1-propenyl) Sulfide:

-

To the solution of sodium 1-propenethiolate in liquid ammonia, slowly add one equivalent of 1-bromopropene.

-

Allow the ammonia to evaporate overnight under a fume hood.

-

To the residue, add water and extract with diethyl ether.

-

Wash the organic layer with water and brine, then dry over anhydrous MgSO₄.

-

Remove the solvent under reduced pressure and purify the resulting di(1-propenyl) sulfide by vacuum distillation.

-

Analytical Methods

GC-MS is a suitable method for the analysis of volatile compounds like this compound, often found in garlic oil extracts.

Instrumentation:

-

Gas Chromatograph: Agilent 6890 or similar.

-

Mass Spectrometer: Agilent 5973 Mass Selective Detector or similar.

-

Column: HP-5ms capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

GC Conditions:

-

Injector Temperature: 250 °C

-

Oven Temperature Program:

-

Initial temperature: 40 °C, hold for 2 min.

-

Ramp to 150 °C at a rate of 5 °C/min.

-

Ramp to 250 °C at a rate of 10 °C/min, hold for 5 min.

-

-

Injection Mode: Splitless

MS Conditions:

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Mass Scan Range: 40-400 amu.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

RP-HPLC can be used for the quantification of this compound, particularly when derivatization is not desired.

Instrumentation:

-

HPLC System: Agilent 1260 Infinity or similar, equipped with a diode array detector (DAD).

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

Chromatographic Conditions:

-

Mobile Phase A: Water

-

Mobile Phase B: Acetonitrile

-

Gradient Elution:

-

Start with 50% B.

-

Linearly increase to 95% B over 20 minutes.

-

Hold at 95% B for 5 minutes.

-

Return to 50% B over 1 minute and re-equilibrate for 5 minutes.

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 210 nm.

Biological Activity and Signaling Pathways

This compound and related organosulfur compounds from garlic are known to possess a range of biological activities, including antioxidant and chemopreventive effects. A key mechanism underlying these effects is the induction of phase II detoxification enzymes.

Induction of the Keap1-Nrf2 Signaling Pathway

The Keap1-Nrf2 pathway is a critical cellular defense mechanism against oxidative and electrophilic stress. Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its degradation. Electrophilic compounds, including organosulfur compounds, can react with reactive cysteine residues on Keap1. This modification leads to a conformational change in Keap1, resulting in the release of Nrf2. The liberated Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various cytoprotective genes, including those encoding for phase II enzymes like glutathione (B108866) S-transferases (GSTs) and NAD(P)H:quinone oxidoreductase 1 (NQO1). This compound is believed to activate this pathway, contributing to its observed biological effects.

Role as a Potential Hydrogen Sulfide Donor

Recent research has highlighted the role of hydrogen sulfide (H₂S) as a gaseous signaling molecule with diverse physiological functions. Organosulfur compounds from garlic are considered potential H₂S donors. The release of H₂S from these compounds can occur through various mechanisms, including thiol-mediated reactions within the cellular environment. The liberated H₂S can then exert its biological effects, which include vasodilation, anti-inflammatory actions, and cytoprotection, through pathways such as protein S-sulfhydration.

Conclusion

This compound is a multifaceted molecule with well-defined chemical properties and diverse reactivity. Its presence in commonly consumed foods and its potential to modulate key cellular signaling pathways, such as the Keap1-Nrf2 system, make it a compound of high interest for drug development and nutritional science. The experimental protocols provided herein offer a foundation for the synthesis and analysis of this compound, facilitating further research into its biological activities and therapeutic potential. A deeper understanding of its reactivity and mechanisms of action will be crucial in harnessing its benefits for human health.

References

Stereospecific Synthesis of Dipropenyl Sulfide Isomers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dipropenyl sulfide (B99878) and its isomers, particularly those found in Allium species, have garnered significant interest due to their diverse biological activities. The precise stereochemistry of the double bonds within these molecules is crucial for their bioactivity, necessitating robust and stereoselective synthetic methods. This technical guide provides a comprehensive overview of the stereospecific synthesis of (E,E)-, (Z,Z)-, and (E,Z)-dipropenyl sulfide isomers. It details established synthetic strategies, including the Horner-Wadsworth-Emmons olefination and its modifications, transition metal-catalyzed cross-coupling reactions, and provides detailed experimental protocols for key transformations. Quantitative data is summarized for comparative analysis, and reaction pathways are visualized to facilitate understanding.

Introduction

Dipropenyl sulfides are a class of organosulfur compounds characterized by a sulfur atom bridging two propenyl groups. The geometric isomerism of the two double bonds ((E,E), (Z,Z), and (E,Z)) significantly influences their physical, chemical, and biological properties. While these compounds are naturally present in garlic and other Allium species, their isolation often yields mixtures of isomers. Therefore, stereospecific synthesis is paramount for investigating the structure-activity relationships and for the development of novel therapeutic agents. This guide focuses on established and reliable methodologies for the controlled synthesis of each stereoisomer.

Synthetic Strategies for Stereocontrol

The stereoselective formation of the carbon-carbon double bonds is the cornerstone of synthesizing specific dipropenyl sulfide isomers. The most effective strategies rely on well-established olefination reactions and modern cross-coupling methodologies.

Horner-Wadsworth-Emmons (HWE) Olefination

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful tool for the synthesis of alkenes with high E-selectivity[1]. The reaction involves the condensation of a phosphonate-stabilized carbanion with an aldehyde or ketone. For the synthesis of dipropenyl sulfides, this typically involves the reaction of a phosphonate (B1237965) reagent derived from a propenyl thiol with propanal.

-

(E,E)-Dipropenyl Sulfide Synthesis: The standard HWE reaction conditions generally favor the formation of the more thermodynamically stable (E)-alkene[2][3]. By employing an appropriate phosphonate reagent, high yields of the (E,E)-isomer can be achieved.

-

(Z,Z)-Dipropenyl Sulfide Synthesis: The Still-Gennari Modification: To achieve high Z-selectivity, the Still-Gennari modification of the HWE reaction is employed. This modification utilizes phosphonates with electron-withdrawing groups (e.g., bis(2,2,2-trifluoroethyl)) and specific base/solvent systems (e.g., KHMDS/18-crown-6 (B118740) in THF) to favor the kinetic (Z)-alkene product[4].

Julia-Kocienski Olefination

The Julia-Kocienski olefination is another highly effective method for the stereoselective synthesis of alkenes, predominantly yielding the (E)-isomer with high selectivity. This reaction involves the coupling of a heteroaryl sulfone with an aldehyde. This can be adapted for the synthesis of (E,E)-dipropenyl sulfide.

Cross-Coupling Reactions

Modern cross-coupling reactions offer an alternative and versatile approach. Copper-catalyzed coupling of stereodefined vinyl halides with thiols proceeds with retention of stereochemistry. This allows for the synthesis of specific isomers provided the corresponding (E)- or (Z)-propenyl halides and propenethiolates are available.

Experimental Protocols

The following sections provide detailed experimental procedures for the synthesis of key precursors and the target this compound isomers.

Synthesis of Key Precursors

3.1.1. Synthesis of 1-Propanethiol (B107717)

1-Propanethiol is a common starting material and can be prepared from 1-chloropropane (B146392) and sodium hydrosulfide. It is also commercially available.

3.1.2. Stereoselective Synthesis of (E)- and (Z)-1-Bromopropene

Stereochemically pure (E)- and (Z)-1-bromopropene are crucial for cross-coupling strategies.

-

(Z)-1-Bromopropene: Can be synthesized from propargyl alcohol via hydroalumination followed by bromination, or through other reported stereoselective methods.

-

(E)-1-Bromopropene: Can be prepared by the hydrobromination of propyne (B1212725) or through isomerization of the (Z)-isomer.

Synthesis of (E,E)-Dipropenyl Sulfide via Horner-Wadsworth-Emmons Olefination

This protocol describes a two-step process starting from 1-propanethiol.

Step 1: Synthesis of Diethyl (propylthiomethyl)phosphonate

-

To a solution of 1-propanethiol (1 equivalent) in an appropriate solvent (e.g., THF), add a base (e.g., NaH, 1.1 equivalents) at 0 °C.

-

After stirring for 30 minutes, add diethyl (hydroxymethyl)phosphonate (1 equivalent).

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Work up the reaction by quenching with water and extracting with an organic solvent. Purify by column chromatography.

Step 2: Horner-Wadsworth-Emmons Reaction

-

To a solution of diethyl (propylthiomethyl)phosphonate (1 equivalent) in THF at -78 °C, add a strong base (e.g., n-BuLi, 1.1 equivalents).

-

Stir for 1 hour, then add propanal (1.2 equivalents).

-

Allow the reaction to slowly warm to room temperature and stir for an additional 4 hours.

-

Quench the reaction with saturated aqueous NH4Cl and extract with diethyl ether.

-

Purify the crude product by column chromatography to yield (E,E)-dipropenyl sulfide.

Synthesis of (Z,Z)-Dipropenyl Sulfide via Still-Gennari Modification of the HWE Reaction

Step 1: Synthesis of Bis(2,2,2-trifluoroethyl) (propylthiomethyl)phosphonate

-

Follow a similar procedure to the synthesis of the diethyl phosphonate, but using bis(2,2,2-trifluoroethyl) (hydroxymethyl)phosphonate.

Step 2: Still-Gennari Olefination

-

Dissolve bis(2,2,2-trifluoroethyl) (propylthiomethyl)phosphonate (1 equivalent) and 18-crown-6 (1.5 equivalents) in dry THF and cool to -78 °C.

-

Add a solution of KHMDS (1.2 equivalents) in THF dropwise.

-

Stir for 30 minutes, then add propanal (1.2 equivalents).

-

Maintain the reaction at -78 °C for 4 hours.

-

Quench with saturated aqueous NH4Cl and extract with diethyl ether.

-

Purify by column chromatography to afford (Z,Z)-dipropenyl sulfide.

Synthesis of (E,Z)-Dipropenyl Sulfide

The synthesis of the unsymmetrical (E,Z)-isomer requires a stepwise approach. One method involves the reaction of a stereodefined propenethiol with a stereodefined propenyl halide.

-

Prepare (E)-propenethiolate by reacting (E)-1-bromopropene with a sulfur source (e.g., thiourea (B124793) followed by hydrolysis).

-

React the in-situ generated (E)-propenethiolate with (Z)-1-bromopropene in the presence of a suitable base (e.g., NaH) in a polar aprotic solvent (e.g., DMF).

-

Purify the resulting (E,Z)-dipropenyl sulfide by column chromatography.

Quantitative Data

The following tables summarize typical yields and stereoselectivities for the described reactions. Data is based on literature reports for analogous systems and may vary depending on specific substrates and reaction conditions.

Table 1: Synthesis of (E,E)-Dipropenyl Sulfide via HWE Reaction

| Reaction Step | Reactants | Product | Yield (%) | Stereoselectivity (E:Z) |

| 1 | 1-Propanethiol, Diethyl (hydroxymethyl)phosphonate | Diethyl (propylthiomethyl)phosphonate | 75-85 | N/A |

| 2 | Diethyl (propylthiomethyl)phosphonate, Propanal | (E,E)-Dipropenyl sulfide | 70-90 | >95:5 |

Table 2: Synthesis of (Z,Z)-Dipropenyl Sulfide via Still-Gennari Olefination

| Reaction Step | Reactants | Product | Yield (%) | Stereoselectivity (Z:E) |

| 1 | 1-Propanethiol, Bis(2,2,2-trifluoroethyl) (hydroxymethyl)phosphonate | Bis(2,2,2-trifluoroethyl) (propylthiomethyl)phosphonate | 70-80 | N/A |

| 2 | Bis(2,2,2-trifluoroethyl) (propylthiomethyl)phosphonate, Propanal | (Z,Z)-Dipropenyl sulfide | 60-80 | >95:5 |

Table 3: Synthesis of (E,Z)-Dipropenyl Sulfide via Cross-Coupling

| Reactants | Product | Yield (%) | Stereoselectivity |

| (E)-1-Bromopropene, (Z)-Propenethiolate | (E,Z)-Dipropenyl sulfide | 50-70 | >98% retention of stereochemistry |

Visualization of Synthetic Pathways

The following diagrams illustrate the logical flow of the synthetic strategies described.

Caption: Workflow for the synthesis of (E,E)-dipropenyl sulfide via the Horner-Wadsworth-Emmons reaction.

Caption: Workflow for the synthesis of (Z,Z)-dipropenyl sulfide via the Still-Gennari olefination.

Caption: Workflow for the synthesis of (E,Z)-dipropenyl sulfide via nucleophilic substitution.

Conclusion

The stereospecific synthesis of this compound isomers is readily achievable through the application of well-established synthetic methodologies. The Horner-Wadsworth-Emmons olefination and its Still-Gennari modification provide reliable routes to the (E,E) and (Z,Z) isomers, respectively, with high stereoselectivity. The synthesis of the mixed (E,Z)-isomer can be accomplished through a stepwise cross-coupling approach. The detailed protocols and comparative data presented in this guide offer a valuable resource for researchers in the fields of medicinal chemistry, natural product synthesis, and drug development, enabling the synthesis of stereochemically pure dipropenyl sulfides for further biological evaluation. The continued development of stereoselective synthetic methods will undoubtedly facilitate a deeper understanding of the therapeutic potential of this important class of organosulfur compounds.

References

Characterization of Dipropenyl Sulfide E/Z Isomerism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dipropenyl sulfide (B99878), a volatile organosulfur compound found in plants of the Allium genus, exists as a mixture of (E,E), (Z,Z), and (E,Z) stereoisomers. The specific isomeric form of such molecules can significantly influence their chemical reactivity, biological activity, and organoleptic properties. A precise characterization of the E/Z isomerism is therefore crucial for research, quality control, and the development of potential therapeutic agents. This technical guide provides an in-depth overview of the key analytical techniques and experimental protocols for the synthesis, separation, and characterization of dipropenyl sulfide isomers, with a focus on Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography (GC). While specific spectral data for this compound is not extensively available in the public domain, this guide utilizes data from closely related alkenyl sulfides to illustrate the principles of characterization.

Introduction to this compound Isomerism

This compound (C₆H₁₀S) possesses two carbon-carbon double bonds, each of which can exist in either an E (entgegen, opposite) or Z (zusammen, together) configuration. This gives rise to three possible stereoisomers: (E,E)-dipropenyl sulfide, (Z,Z)-dipropenyl sulfide, and (E,Z)-dipropenyl sulfide. The spatial arrangement of the substituents around the double bonds dictates the overall shape of the molecule, which in turn affects its physical, chemical, and biological properties.

Synthesis of this compound

A general method for the synthesis of dialkenyl sulfides involves the reaction of a thiol with an appropriate alkenyl halide. While a specific protocol for this compound is not readily found in literature, a representative synthesis can be adapted from general procedures for similar sulfides.

General Synthetic Protocol

The synthesis of this compound can be approached by reacting propenethiol with a propenyl halide under basic conditions. The following is a generalized experimental protocol.

Materials:

-

Propenethiol

-

(E/Z)-1-Bromopropene

-

Sodium hydroxide (B78521) (NaOH) or other suitable base

-

Solvent (e.g., ethanol, tetrahydrofuran)

-

Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel)

-

Stirring and heating apparatus

-

Extraction and purification equipment (separatory funnel, rotary evaporator, column chromatography supplies)

Procedure:

-

Thiolate Formation: In a round-bottom flask, dissolve propenethiol in a suitable solvent. Add a stoichiometric amount of a base, such as sodium hydroxide, to deprotonate the thiol and form the more nucleophilic thiolate.

-

Nucleophilic Substitution: To the solution of the thiolate, add (E/Z)-1-bromopropene dropwise at room temperature with stirring. The reaction mixture is then typically heated under reflux to drive the SN2 reaction to completion.

-

Work-up: After the reaction is complete (monitored by Thin Layer Chromatography), the mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., diethyl ether) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

Purification: The crude product, which will be a mixture of E and Z isomers, can be purified by column chromatography on silica (B1680970) gel using a non-polar eluent system (e.g., hexane/ethyl acetate).

Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules and is particularly useful for distinguishing between E and Z isomers. The key parameters are the chemical shifts (δ) and the coupling constants (J).

1H NMR Spectroscopy

The magnitude of the vicinal coupling constant (³J) between the olefinic protons is diagnostic for the geometry of the double bond.

-

For trans (E) isomers, the ³J value is typically in the range of 12-18 Hz .

-

For cis (Z) isomers, the ³J value is smaller, generally in the range of 6-12 Hz .

While specific, experimentally determined ¹H NMR data for all isomers of this compound is scarce, the following table provides expected chemical shift ranges and coupling constants based on known data for similar vinyl sulfide compounds.

Table 1: Predicted ¹H NMR Data for this compound Isomers

| Proton Assignment | (E,E)-Isomer (Predicted) | (Z,Z)-Isomer (Predicted) | (E,Z)-Isomer (Predicted) |

| CH₃ (δ, ppm) | ~1.7-1.9 (d) | ~1.7-1.9 (d) | ~1.7-1.9 (d) |

| S-CH= (δ, ppm) | ~5.8-6.2 (dq) | ~5.7-6.1 (dq) | ~5.7-6.2 (m) |

| =CH-CH₃ (δ, ppm) | ~5.4-5.8 (dq) | ~5.3-5.7 (dq) | ~5.3-5.8 (m) |

| ³J(H,H) olefinic (Hz) | ~15 | ~10 | ~15 and ~10 |

d: doublet, dq: doublet of quartets, m: multiplet

13C NMR Spectroscopy

The chemical shifts of the allylic carbon atoms can also differ between E and Z isomers due to steric effects (the γ-gauche effect). In the Z isomer, the methyl group is sterically hindered, which typically results in an upfield shift (lower ppm value) for the methyl carbon compared to the E isomer.

Table 2: Predicted ¹³C NMR Data for this compound Isomers

| Carbon Assignment | (E,E)-Isomer (Predicted) (δ, ppm) | (Z,Z)-Isomer (Predicted) (δ, ppm) |

| CH₃ | ~18-20 | ~13-15 |

| S-CH= | ~125-130 | ~123-128 |

| =CH-CH₃ | ~120-125 | ~118-123 |

Experimental Protocol for NMR Analysis

Sample Preparation:

-

Dissolve approximately 5-10 mg of the purified this compound isomer mixture or isolated isomer in about 0.6 mL of a deuterated solvent (e.g., CDCl₃).

-

Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), if required.

-

Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

-

Acquire ¹H NMR spectra on a 400 MHz or higher field spectrometer.

-

Acquire ¹³C NMR spectra on the same instrument.

-

Perform 2D NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), to aid in the complete assignment of proton and carbon signals.

Characterization by Gas Chromatography (GC)

Gas chromatography is an excellent technique for separating the different isomers of volatile compounds like this compound. When coupled with a mass spectrometer (GC-MS), it also provides structural information.

GC Separation and Retention Times

The E and Z isomers of this compound will have different boiling points and polarities, leading to different retention times on a GC column. Typically, the more linear E isomer will have a slightly different retention time compared to the more compact Z isomer. The exact elution order will depend on the stationary phase of the GC column. Kovats retention indices are often used for standardized reporting of GC data. For di-1-propenyl disulfide, a related compound, reported Kovats retention indices on a standard non-polar column are around 1110-1129.[1]

Table 3: Representative GC Data for Alkenyl Sulfide Isomers

| Isomer | Retention Time (min) (Representative) | Kovats Retention Index (Non-polar column) |

| (E,E)-dipropenyl sulfide | Dependent on GC conditions | ~1100-1130 |

| (Z,Z)-dipropenyl sulfide | Dependent on GC conditions | ~1100-1130 |

| (E,Z)-dipropenyl sulfide | Dependent on GC conditions | ~1100-1130 |

Mass Spectrometry (MS)

While the electron ionization (EI) mass spectra of E and Z isomers are often very similar, subtle differences in the relative abundances of fragment ions may be observed. The mass spectrum of di-1-propenyl disulfide shows a molecular ion peak (M⁺) at m/z 146, corresponding to the molecular formula C₆H₁₀S₂.[1] For this compound (C₆H₁₀S), the molecular ion peak would be at m/z 114.

Experimental Protocol for GC-MS Analysis

Instrumentation:

-

Gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS).

-

A capillary column suitable for the separation of volatile non-polar compounds (e.g., DB-5ms, HP-5ms).

GC Conditions (Typical):

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program: Start at a low temperature (e.g., 40 °C) and ramp up to a higher temperature (e.g., 250 °C) at a controlled rate (e.g., 5 °C/min).

-

Detector Temperature (FID): 280 °C

-

MS Transfer Line Temperature: 280 °C

-

MS Ion Source Temperature: 230 °C

-

MS Electron Energy: 70 eV

-

MS Scan Range: m/z 35-350

Visualization of Experimental Workflow and Potential Signaling Pathways

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of this compound isomers.

Potential Biological Signaling Pathway

While the specific signaling pathways of this compound are not well-elucidated, related organosulfur compounds from garlic, such as diallyl sulfide, are known to exert biological effects. One proposed mechanism is through the modulation of cellular signaling pathways involving hydrogen sulfide (H₂S), a known gasotransmitter. The following diagram illustrates a plausible signaling pathway where this compound could act as an H₂S donor, influencing downstream cellular processes.

Biological Relevance and Future Directions

Organosulfur compounds from Allium species have garnered significant interest for their potential health benefits, including antioxidant, anti-inflammatory, and anti-cancer properties. While much of this research has focused on diallyl sulfide and diallyl disulfide, it is plausible that this compound isomers also contribute to these biological activities. The differences in the geometric structures of the E and Z isomers could lead to variations in their bioavailability, metabolic fate, and interaction with biological targets.

Future research should focus on the following areas:

-

Development of stereoselective synthetic routes to obtain pure samples of each this compound isomer.

-

Comprehensive spectroscopic characterization of the pure isomers to establish a definitive database of their NMR and mass spectral properties.

-

Investigation of the biological activities of the individual isomers to determine if their effects are stereospecific.

-

Elucidation of the specific molecular mechanisms and signaling pathways through which this compound isomers exert their effects.

Conclusion

The characterization of this compound E/Z isomerism is a critical step in understanding the chemistry and biology of this natural product. A combination of NMR spectroscopy and gas chromatography provides the necessary tools for the separation and structural elucidation of the (E,E), (Z,Z), and (E,Z) isomers. While specific data for this compound remains to be fully documented, the principles and protocols outlined in this guide, based on analogous compounds, provide a solid framework for researchers in this field. Further investigation into the stereospecific synthesis and biological activities of these isomers will undoubtedly open new avenues for their application in both research and drug development.

References

The Sentinel Sulfides: A Technical Guide to the Role of Dipropenyl Sulfide in Plant Defense

For Researchers, Scientists, and Drug Development Professionals

Abstract

Volatile sulfur compounds are a cornerstone of the sophisticated defense arsenal (B13267) of many plant species, particularly within the genus Allium. Among these, dipropenyl sulfide (B99878) and its isomers represent a significant class of bioactive molecules released upon tissue damage. This technical guide provides an in-depth exploration of the biological role of dipropenyl sulfide in plant defense mechanisms. It covers its biosynthesis, its antagonistic effects on herbivores and pathogens, and its putative role in intracellular signaling. This document synthesizes current knowledge, presents quantitative data, details experimental methodologies for its study, and visualizes key pathways and workflows to facilitate further research and application in agriculture and pharmacology.

Introduction: The Chemical Shield of Allium

Plants, being sessile organisms, have evolved a complex array of chemical defenses to deter herbivores and inhibit pathogen growth. The genus Allium, which includes onions, garlic, and leeks, is renowned for its production of pungent sulfur-containing secondary metabolites. These compounds are not present in their active form in intact plant tissue but are rapidly generated upon cellular disruption, such as that caused by a chewing insect or a fungal invasion. This rapid deployment of a chemical shield is a highly effective defense strategy.

This compound, a volatile organic compound (VOC), is a key player in this defense system. It exists in several isomeric forms (e.g., di-1-propenyl sulfide, di-2-propenyl sulfide, and allyl propenyl sulfide), with their relative abundance varying between different Allium species. These molecules contribute to the characteristic flavor and aroma of these plants and, more importantly, to their protective properties. Understanding the biosynthesis, mode of action, and signaling roles of this compound is crucial for leveraging these natural defense mechanisms for crop protection and for the discovery of new therapeutic agents.

Biosynthesis of this compound: A Rapid Response to Injury

The production of this compound is a classic example of a defense mechanism that relies on the compartmentalization of a precursor and an enzyme. The biosynthesis is initiated by physical damage to the plant tissue, which brings the enzyme alliinase into contact with its substrate, S-alk(en)yl-L-cysteine sulfoxides (ACSOs).

The primary precursor for propenyl-containing sulfur compounds is S-(1-propenyl)-L-cysteine sulfoxide (B87167) (isoalliin). When the plant's cellular integrity is compromised, the vacuolar enzyme alliinase cleaves isoalliin. This enzymatic reaction produces the highly reactive and unstable 1-propenesulfenic acid, along with pyruvate (B1213749) and ammonia. The 1-propenesulfenic acid molecules then undergo spontaneous condensation to form di-1-propenyl thiosulfinate. This thiosulfinate is unstable and further decomposes to a variety of volatile sulfur compounds, including dipropenyl sulfides.[1][2]

Figure 1: Biosynthesis of this compound.

Quantitative Data on Related Sulfides in Allium

Direct quantitative data for this compound across a wide range of conditions and species is not extensively documented in readily available literature. However, data for structurally related and co-occurring sulfur compounds, such as dipropyl disulfide, can provide a valuable point of reference for researchers. The following table summarizes the concentration of dipropyl disulfide in different tissues of Allium hirtifolium.

| Compound | Plant Species | Tissue | Concentration (% of total volatile compounds)[3] |

| Dipropyl disulfide | Allium hirtifolium | Leaf | 6.11 ± 0.01 |

| Dipropyl disulfide | Allium hirtifolium | Flower | 6.91 ± 0.01 |

| Dipropyl disulfide | Allium hirtifolium | Bulb | 4.71 ± 0.01 |

Biological Activity Against Herbivores and Pathogens

This compound and other related volatile sulfur compounds exhibit significant bioactivity that contributes to the defense of the plant.

Antifeedant and Insecticidal Properties

The pungent nature of this compound acts as a potent deterrent to many herbivores. As a volatile compound, it can be released into the air upon tissue damage, creating a repellent cloud that discourages insects from landing and feeding. For insects that do attempt to feed, the direct contact with these sulfur compounds can be toxic, disrupting cellular processes and leading to reduced growth, developmental abnormalities, or death.[4] The lipophilic nature of these sulfides allows them to penetrate the insect cuticle and interfere with nerve function and metabolic pathways.

Antimicrobial and Antifungal Activity

This compound and its precursors have demonstrated broad-spectrum antimicrobial activity. The mechanism of action is often attributed to the reactivity of the sulfur atoms, which can interact with the sulfhydryl groups of enzymes and other proteins in microbial cells. This can lead to the inhibition of essential metabolic pathways, disruption of cell membrane integrity, and ultimately, cell death. This antimicrobial action is crucial for preventing the colonization of wounded plant tissue by opportunistic pathogens.

Putative Role in Plant Defense Signaling

Beyond its direct toxic and repellent effects, this compound, as a volatile organic compound, likely plays a role in plant defense signaling. Plants can perceive VOCs released by damaged neighboring plants, a phenomenon known as "plant eavesdropping," which can prime their own defense responses.[5]

Upon perception of this compound and other damage-associated VOCs, a signaling cascade is likely initiated within the plant. This may involve the generation of reactive oxygen species (ROS) and the activation of downstream signaling molecules such as jasmonic acid (JA) and salicylic (B10762653) acid (SA), which are key hormones in plant defense. This priming effect allows the plant to respond more rapidly and robustly to a subsequent attack.

Furthermore, the breakdown of sulfur-containing compounds can release hydrogen sulfide (H₂S), which is now recognized as a critical signaling molecule in plants, involved in responses to both biotic and abiotic stress. H₂S can modulate the activity of various proteins through persulfidation, a post-translational modification of cysteine residues.

Figure 2: Putative Signaling Pathway.

Experimental Protocols

Extraction and Quantification of this compound

This protocol outlines a general method for the extraction and quantification of this compound from Allium tissues using gas chromatography-mass spectrometry (GC-MS).

Materials:

-

Fresh Allium tissue (e.g., leaves, bulbs)

-

Liquid nitrogen

-

Dichloromethane (DCM), HPLC grade

-

Anhydrous sodium sulfate (B86663)

-

Gas chromatograph coupled with a mass spectrometer (GC-MS)

-

HP-5MS capillary column (or equivalent)

-

Helium gas (carrier)

-

This compound standard (if available for absolute quantification)

Procedure:

-

Sample Preparation: Flash-freeze a known weight of fresh plant tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle.

-

Extraction: Immediately transfer the powdered tissue to a vial containing a known volume of dichloromethane. Vortex vigorously for 1 minute and then sonicate for 15 minutes.

-

Drying: Pass the extract through a small column containing anhydrous sodium sulfate to remove any residual water.

-

Concentration: If necessary, concentrate the extract under a gentle stream of nitrogen gas to a final known volume.

-

GC-MS Analysis:

-

Injector Temperature: 250 °C

-

Oven Program: Start at 40 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 5 °C/min.

-

Carrier Gas Flow: 1 mL/min (constant flow).

-

MS Ionization: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

-

Data Analysis: Identify this compound based on its retention time and mass spectrum compared to a standard or a library spectrum. Quantify using the peak area relative to an internal standard or through a calibration curve if an external standard is used.

Figure 3: GC-MS Analysis Workflow.

Insect Antifeedant Bioassay

This protocol describes a choice bioassay to evaluate the antifeedant properties of this compound against a generalist chewing insect (e.g., larvae of Spodoptera littoralis).

Materials:

-

This compound

-

Solvent (e.g., acetone (B3395972) or ethanol)

-

Leaf discs from a suitable host plant (e.g., cabbage)

-

Petri dishes

-

Filter paper

-

Insect larvae (starved for 4 hours prior to the experiment)

Procedure:

-

Preparation of Treatment Solutions: Prepare a series of dilutions of this compound in the chosen solvent. A solvent-only control should also be prepared.

-

Leaf Disc Treatment: For each Petri dish, take two leaf discs of equal size. Apply a known volume of a this compound solution to one disc and the same volume of the solvent control to the other. Allow the solvent to evaporate completely.

-

Bioassay Setup: Place a moistened filter paper at the bottom of a Petri dish. Place the treated and control leaf discs on opposite sides of the dish.

-

Insect Introduction: Introduce a single insect larva into the center of each Petri dish.

-

Incubation: Keep the Petri dishes in a controlled environment (e.g., 25 °C, 16:8 h light:dark cycle) for 24 hours.

-

Data Collection: After 24 hours, measure the area of each leaf disc consumed. This can be done using a leaf area meter or by scanning the discs and analyzing the images with appropriate software.

-

Analysis: Calculate an antifeedant index to determine the deterrent effect of this compound.

Antifungal Bioassay

This protocol details a method to assess the antifungal activity of this compound against a plant pathogenic fungus (e.g., Botrytis cinerea).

Materials:

-

This compound

-

Solvent (e.g., dimethyl sulfoxide - DMSO)

-

Potato Dextrose Agar (PDA)

-

Petri dishes

-

Fungal culture of Botrytis cinerea

-

Sterile cork borer

Procedure:

-

Preparation of Amended Media: Prepare PDA and autoclave it. While the medium is still molten (around 45-50 °C), add the appropriate volume of a stock solution of this compound in DMSO to achieve the desired final concentrations. A control plate with PDA and DMSO only should also be prepared. Pour the media into sterile Petri dishes and allow them to solidify.

-

Fungal Inoculation: From an actively growing culture of Botrytis cinerea, take a mycelial plug using a sterile cork borer (e.g., 5 mm diameter).

-

Incubation: Place the mycelial plug, mycelium-side down, in the center of each PDA plate (both treated and control).

-

Growth Measurement: Incubate the plates at 25 °C in the dark. Measure the radial growth of the fungal colony at regular intervals (e.g., every 24 hours) until the fungus in the control plate reaches the edge of the dish.

-

Analysis: Calculate the percentage of growth inhibition for each concentration of this compound compared to the control. This will allow for the determination of the effective concentration for 50% inhibition (EC₅₀).

Conclusion and Future Directions

This compound is a vital component of the chemical defense system in Allium species, exhibiting direct toxicity and repellency against a range of herbivores and pathogens. Its role as a volatile signaling molecule, both within the plant and in plant-plant communication, is an emerging area of research with significant implications for understanding plant defense networks.

Future research should focus on:

-

Quantitative analysis of this compound isomers in a wider variety of Allium species and under different stress conditions.

-

Elucidation of the specific molecular targets of this compound in insects and pathogens to better understand its mode of action.

-

Identification of the receptors and signaling components involved in the perception of this compound by plants.

-

Exploring the potential of this compound and related compounds as natural pesticides and as lead compounds for the development of new pharmaceuticals.

A deeper understanding of the multifaceted role of this compound will not only enhance our knowledge of plant-insect and plant-pathogen interactions but also pave the way for innovative applications in sustainable agriculture and medicine.

References

- 1. Silencing Onion Lachrymatory Factor Synthase Causes a Significant Change in the Sulfur Secondary Metabolite Profile - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bioactive S-alk(en)yl cysteine sulfoxide metabolites in the genus Allium: the chemistry of potential therapeutic agents - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 3. Transcriptome and phytochemical analyses provide insights into the organic sulfur pathway in Allium hirtifolium - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Plant Secondary Metabolites as Defense Tools against Herbivores for Sustainable Crop Protection - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Volatile-mediated plant–plant interactions: volatile organic compounds as modulators of receiver plant defence, growth, and reproduction - PMC [pmc.ncbi.nlm.nih.gov]

Dipropenyl Sulfide Precursors in Allium Species: A Technical Guide for Researchers

Abstract

The genus Allium, encompassing garlic (Allium sativum) and onion (Allium cepa), is a rich source of bioactive organosulfur compounds, which are the focus of extensive research for their potential therapeutic applications. These compounds are responsible for the characteristic flavors and aromas of these plants and are implicated in a wide range of pharmacological activities, including antimicrobial, anticancer, and cardioprotective effects. This technical guide provides an in-depth exploration of the precursors to dipropenyl sulfide (B99878) and related organosulfur molecules in garlic and onion. It details the biosynthetic pathways, presents quantitative data on precursor concentrations, outlines key experimental protocols for extraction and analysis, and illustrates the cellular signaling pathways modulated by these compounds. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development engaged in the study of Allium-derived organosulfur compounds.

Introduction

The medicinal properties of garlic and onion have been recognized for centuries.[1][2] Modern phytochemical research has identified organosulfur compounds as the primary agents behind these health benefits.[1] When the plant tissues are damaged (e.g., by cutting or crushing), odorless precursors known as S-alk(en)yl-L-cysteine sulfoxides (ACSOs) are brought into contact with the enzyme alliinase, initiating a cascade of chemical reactions that produce volatile and highly reactive sulfur compounds.[3]